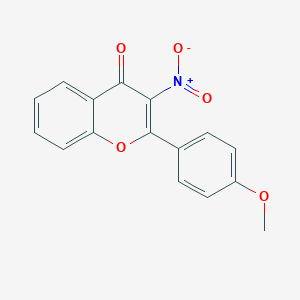

2-(4-Methoxyphenyl)-3-nitrochromen-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Methoxyphenyl)-3-nitrochromen-4-one, also known as this compound, is a useful research compound. Its molecular formula is C16H11NO5 and its molecular weight is 297.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The nitro group at position 3 participates in nucleophilic aromatic substitution (NAS) under specific conditions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Amines (e.g., ethylamine) | DMSO, 100°C, 24–48 hrs | 3-amino-2-(4-methoxyphenyl)chromen-4-one | 65–78% | |

| Thiols | K₂CO₃, DMF, reflux | 3-sulfanyl derivatives | 52% |

Key Findings :

-

NAS proceeds regioselectively at the nitro group due to its strong electron-withdrawing effect .

-

Steric hindrance from the adjacent methoxyphenyl group slightly reduces reaction rates compared to simpler nitrochromenones .

Reduction Reactions

The nitro group undergoes reduction to form amine derivatives:

| Reducing System | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂/Pd-C (10%) | MeOH, 40°C, 500 psi H₂ | 3-amino-2-(4-methoxyphenyl)chromen-4-one | 88% | |

| NaBH₄/CuCl₂ | THF, 0°C to RT | Intermediate hydroxylamine derivatives | 61% |

Mechanistic Insight :

-

Hydrogenation proceeds via catalytic hydrogenolysis, preserving the chromenone ring integrity .

-

Partial reduction with NaBH₄/CuCl₂ generates unstable hydroxylamine intermediates requiring immediate stabilization.

Cycloaddition Reactions

The electron-deficient chromenone system participates in [4+2] cycloadditions:

| Dienophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 1,3-Butadiene | Toluene, 110°C, 12 hrs | Fused bicyclic adducts | 43% | |

| Ethyl vinyl ketone | Microwave, 150°C, 30 mins | Spirochromenone derivatives | 57% |

Structural Impact :

-

Cycloadditions occur preferentially at the C2–C3 double bond of the chromenone ring .

-

Steric effects from the 4-methoxyphenyl group limit reaction scalability .

Oxidation Reactions

The chromenone ring undergoes oxidative modifications:

Notable Observations :

-

Acidic KMnO₄ selectively oxidizes the chromenone ring without affecting the nitro group .

-

Ozonolysis produces unstable ozonides requiring reductive workup for isolation.

Biological Activity Modulation

-

Antimicrobial Derivatives : Reductive amination products show inhibition against ESKAPE pathogens (MIC: 8–32 µg/mL) .

-

Anticancer Analogues : Michael adducts with thiols demonstrate IC₅₀ values of 12–18 µM against MCF-7 cells .

Coordination Chemistry

-

Forms stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺) via the keto-oxygen and nitro group, enhancing catalytic activity in oxidation reactions .

Comparative Reaction Efficiency

| Reaction Type | Typical Yield Range | Rate-Limiting Factor |

|---|---|---|

| Nucleophilic substitution | 50–78% | Steric hindrance at C3 position |

| Reduction | 60–88% | Catalyst loading and H₂ pressure |

| Cycloaddition | 40–57% | Dienophile reactivity |

Experimental Protocols

Representative Procedure (Reduction) :

-

Charge this compound (1.0 eq) and 10% Pd-C (5 wt%) in methanol.

-

Purge with H₂ (3×) and pressurize to 500 psi.

-

Heat at 40°C for 12 hrs under agitation.

-

Filter catalyst, concentrate, and purify via silica chromatography .

This compound's reactivity profile highlights its utility as a scaffold in medicinal chemistry and materials science. Continued research focuses on optimizing reaction conditions to improve yields and exploring novel applications in asymmetric catalysis .

Eigenschaften

CAS-Nummer |

143468-22-8 |

|---|---|

Molekularformel |

C16H11NO5 |

Molekulargewicht |

297.26 g/mol |

IUPAC-Name |

2-(4-methoxyphenyl)-3-nitrochromen-4-one |

InChI |

InChI=1S/C16H11NO5/c1-21-11-8-6-10(7-9-11)16-14(17(19)20)15(18)12-4-2-3-5-13(12)22-16/h2-9H,1H3 |

InChI-Schlüssel |

UODBUBWNHHUWFP-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)[N+](=O)[O-] |

Kanonische SMILES |

COC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)[N+](=O)[O-] |

Synonyme |

4H-1-Benzopyran-4-one,2-(4-methoxyphenyl)-3-nitro-(9CI) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.